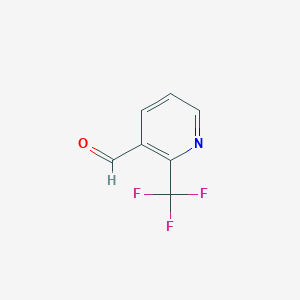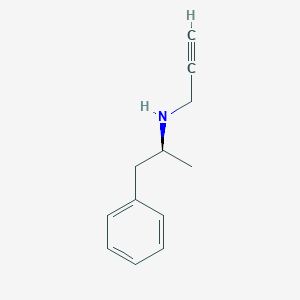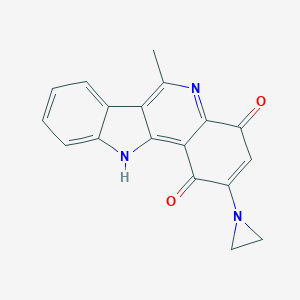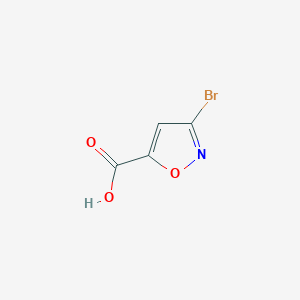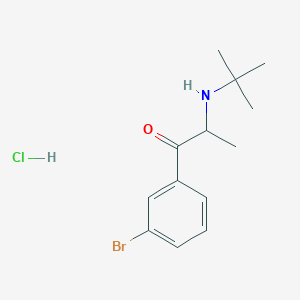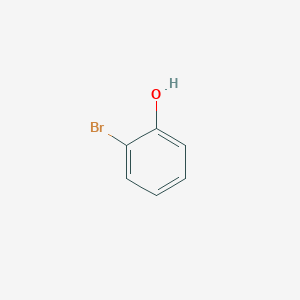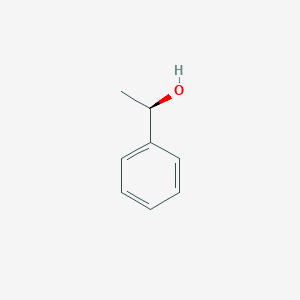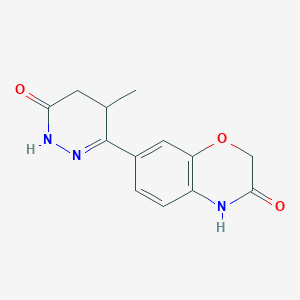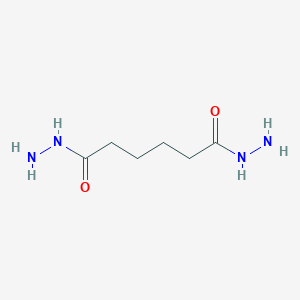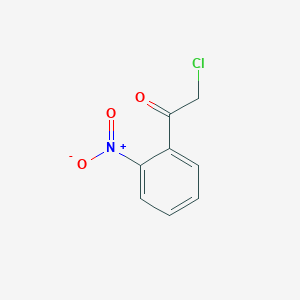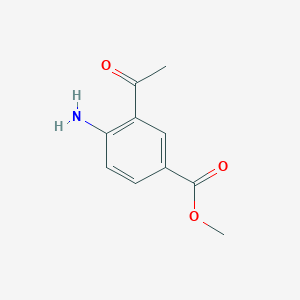
3-乙酰基-4-氨基苯甲酸甲酯
描述
“Methyl 3-acetyl-4-aminobenzoate” is a chemical compound with the molecular formula C10H11NO3 . It is also known by other names such as “methyl 3-acetyl-4-aminobenzoate”, “111714-47-7”, “MFCD11656627”, “Methyl 3-acetyl-4-amino-benzoate”, and "METHYL 4-AMINO-3-ACETYLBENZOATE" .
Molecular Structure Analysis
The molecular structure of “Methyl 3-acetyl-4-aminobenzoate” involves a benzene ring with a methyl, acetyl, and aminobenzoate group attached . The InChI code for this compound is "1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3" . The Canonical SMILES representation is "CC(=O)C1=C(C=CC(=C1)C(=O)OC)N" .
Physical And Chemical Properties Analysis
“Methyl 3-acetyl-4-aminobenzoate” has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are 193.07389321 g/mol . The topological polar surface area is 69.4 Ų . The heavy atom count is 14 . The complexity of the compound is 240 .
科学研究应用
Pharmaceutical Building Block
Methyl 3-acetyl-4-aminobenzoate: serves as a versatile building block in pharmaceuticals due to its structural flexibility and ability to undergo substitutions. It’s a derivative of para-aminobenzoic acid (PABA), which is extensively used in the chemical industry for the preparation of folate, vital for DNA synthesis and replication .
Anticancer Agent
Research indicates that PABA derivatives, including Methyl 3-acetyl-4-aminobenzoate , have shown potential as anticancer agents. They have been observed to inhibit VEGFR-2, a key factor in tumor angiogenesis, and induce apoptosis through the increase of caspase-3 levels .
Anti-Alzheimer’s Therapy
PABA compounds are being explored for their anti-Alzheimer’s properties. The ability to modulate biological processes that are implicated in Alzheimer’s disease makes Methyl 3-acetyl-4-aminobenzoate a candidate for further investigation in this field .
Antibacterial and Antiviral Applications
The antibacterial and antiviral activities of PABA derivatives make them suitable for the development of new therapeutic agentsMethyl 3-acetyl-4-aminobenzoate could be used to synthesize compounds with potential applications in treating bacterial and viral infections .
Antioxidant Properties
As an antioxidant, Methyl 3-acetyl-4-aminobenzoate can help in neutralizing free radicals, which are implicated in various diseases and aging processes. This application is significant in the development of treatments for oxidative stress-related conditions .
Anti-inflammatory Uses
The anti-inflammatory properties of Methyl 3-acetyl-4-aminobenzoate are valuable in the research for new drugs that can alleviate inflammation, which is a common pathway in many chronic diseases .
作用机制
Target of Action
Methyl 3-acetyl-4-aminobenzoate is a derivative of 4-aminobenzoic acid (PABA), which is an essential nutrient for many human pathogens . The primary targets of this compound are likely to be the same as those of PABA and its derivatives, which have exhibited various biological activities .
Mode of Action
It’s known that paba and its derivatives interact with their targets by inhibiting the synthesis of folic acid, a vital component for bacterial growth . Methyl 3-acetyl-4-aminobenzoate, being a derivative of PABA, might exhibit a similar mode of action.
Biochemical Pathways
The biochemical pathways affected by Methyl 3-acetyl-4-aminobenzoate are likely to be similar to those affected by PABA and its derivatives. These compounds inhibit the synthesis of folic acid, thereby disrupting the growth of bacteria
Result of Action
The result of the action of Methyl 3-acetyl-4-aminobenzoate is likely to be the inhibition of bacterial growth, given its similarity to PABA and its derivatives . Some of these derivatives have shown antibacterial activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA), and antifungal properties . They have also exhibited notable cytotoxicity for certain cancer cell lines .
Action Environment
The action, efficacy, and stability of Methyl 3-acetyl-4-aminobenzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other substances. For instance, the compound is stored in a refrigerator, indicating that low temperatures may be necessary for its stability
属性
IUPAC Name |
methyl 3-acetyl-4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOWQJXAUBYDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446037 | |
| Record name | methyl 3-acetyl-4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-acetyl-4-aminobenzoate | |
CAS RN |
111714-47-7 | |
| Record name | methyl 3-acetyl-4-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

